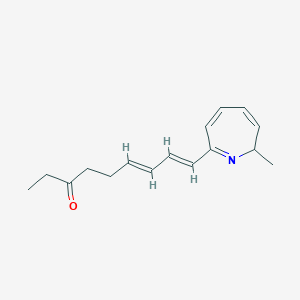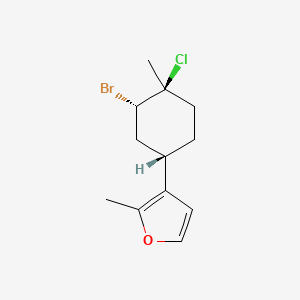
Furocaespitane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furocaespitane is a member of furans.
Aplicaciones Científicas De Investigación
1. Key Intermediate in Marine Algal Bisabolene-Type Metabolites
Furocaespitane, along with other compounds like caespitol and caespitane, has been isolated from the sea hare Aplysia dactylomela. It plays a significant role in the biogenesis of marine algal bisabolene-type metabolites. This suggests its importance in marine biology and the study of natural products (Brito et al., 2006).
2. Chemical Transformations for Sustainable Biomass Processing
In the context of biomass processing for sustainable energy and materials science, Furocaespitane and related furanic compounds are being explored. These studies are focused on chemical transformations like oxidation and reduction to develop practical applications, such as efficient fuels and sustainable materials (Kucherov et al., 2018).
3. Development of New Synthetic Methods
Research has also been conducted on developing new synthetic methods for furans, including Furocaespitane derivatives. These methods aim to improve access to these compounds for diverse activities and properties, potentially useful in fields like metal ion sensors (Kumar et al., 2015).
4. Furan-Based Co-Polyesters for Food Packaging
In the field of food packaging, high molecular weight bio furan-based co-polyesters, potentially including Furocaespitane, are being developed. These eco-friendly bioplastics could be used in beverage packaging, offering properties like higher O2-barrier and lower acetaldehyde contents compared to traditional materials (Hong et al., 2016).
Propiedades
Número CAS |
51847-78-0 |
|---|---|
Nombre del producto |
Furocaespitane |
Fórmula molecular |
C12H16BrClO |
Peso molecular |
291.61 g/mol |
Nombre IUPAC |
3-[(1S,3S,4S)-3-bromo-4-chloro-4-methylcyclohexyl]-2-methylfuran |
InChI |
InChI=1S/C12H16BrClO/c1-8-10(4-6-15-8)9-3-5-12(2,14)11(13)7-9/h4,6,9,11H,3,5,7H2,1-2H3/t9-,11-,12-/m0/s1 |
Clave InChI |
PIJSECHHFPTCLU-DLOVCJGASA-N |
SMILES isomérico |
CC1=C(C=CO1)[C@H]2CC[C@]([C@H](C2)Br)(C)Cl |
SMILES |
CC1=C(C=CO1)C2CCC(C(C2)Br)(C)Cl |
SMILES canónico |
CC1=C(C=CO1)C2CCC(C(C2)Br)(C)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(3-Phenoxypropyl)-4-piperidinyl]-diphenylmethanol](/img/structure/B1260273.png)
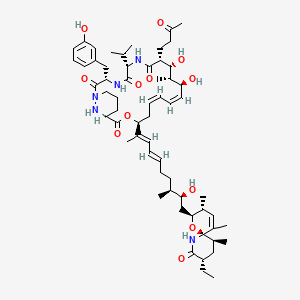
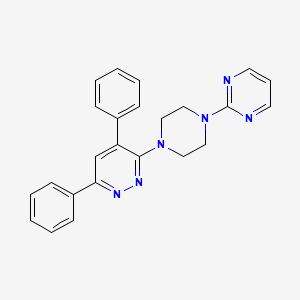
![sodium;7-chloro-2-(4-methoxy-2-methylphenyl)-1,10-dioxo-5H-pyridazino[4,5-b]quinolin-4-olate](/img/structure/B1260277.png)
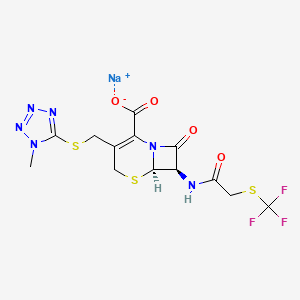
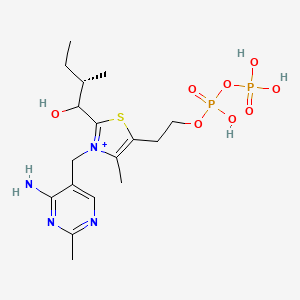
![5-amino-2-[[(9Z,12Z,15Z)-17-hydroxyoctadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acid](/img/structure/B1260282.png)
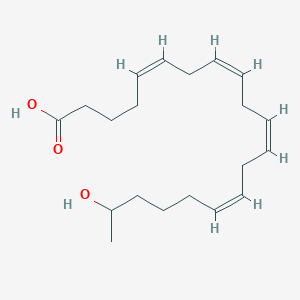
![(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylidenehept-6-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1260284.png)
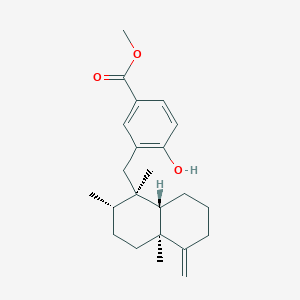

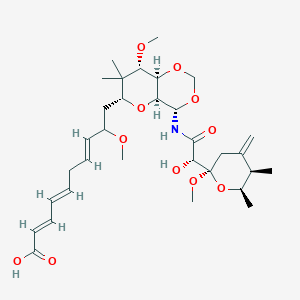
![(5R,6R)-3-[(E)-2-acetamidoethenyl]sulfinyl-7-oxo-6-[(1S)-1-sulfooxyethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1260292.png)
